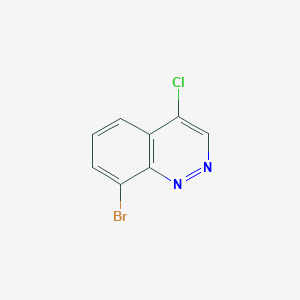
1-(9H-fluoren-9-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-fluoren-9-yl)-1H-imidazole: is a compound that features a fluorenyl group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-fluoren-9-yl)-1H-imidazole typically involves the reaction of 9H-fluorene with imidazole under specific conditions. One common method involves the use of a base such as potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(9H-fluoren-9-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Fluorenone derivatives.
Substitution: Halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(9H-fluoren-9-yl)-1H-imidazole is used as a building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds .
Biology: In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the fluorenyl group .
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings .
Wirkmechanismus
The mechanism of action of 1-(9H-fluoren-9-yl)-1H-imidazole involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The fluorenyl group can interact with hydrophobic regions of proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 9H-fluoren-9-ylmethyl piperidine
- 9H-fluoren-9-ylmethoxycarbonyl amino acids
- 9H-fluoren-9-ylmethyl chloroformate
Uniqueness: 1-(9H-fluoren-9-yl)-1H-imidazole stands out due to the combination of the fluorenyl group and the imidazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Eigenschaften
Molekularformel |
C16H12N2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
1-(9H-fluoren-9-yl)imidazole |
InChI |
InChI=1S/C16H12N2/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)18-10-9-17-11-18/h1-11,16H |
InChI-Schlüssel |
TULIZIRHYBBLAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13891679.png)
